7-Benzyloxygramine

Catalog No.
S665095
CAS No.
94067-27-3
M.F
C18H20N2O
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Benzyloxygramine

CAS Number

94067-27-3

Product Name

7-Benzyloxygramine

IUPAC Name

N,N-dimethyl-1-(7-phenylmethoxy-1H-indol-3-yl)methanamine

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-16(15)9-6-10-17(18)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3

InChI Key

SUZMCIRGERDWMV-UHFFFAOYSA-N

SMILES

CN(C)CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3

Synonyms

7-(Benzyloxy)-3-[(dimethylamino)methyl]indole; N,N-Dimethyl-7-(phenylmethoxy)-1H-indole-3-methanamine; NSC 92544;

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC=C2OCC3=CC=CC=C3

The exact mass of the compound 7-Benzyloxygramine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92544. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Benzyloxygramine (CAS 94067-27-3) is a key synthetic intermediate, specifically a protected form of 7-hydroxygramine. Its primary role in procurement and synthesis is to serve as a stable, versatile building block for constructing complex 7-substituted indole alkaloids, tryptamines, and other bioactive molecules. The benzyloxy group provides robust protection for the 7-hydroxyl functionality, preventing unwanted side reactions during multi-step synthetic sequences while allowing for selective deprotection under specific, mild conditions.

Research Fit

Synthetic intermediate Key building block for 7-substituted indole drug candidates
Biochemical probe SERT transporter ligand research context
Chemogenomic reference Established yeast fitness screening benchmark

Substituting 7-Benzyloxygramine with precursors like unprotected 7-hydroxyindole, the parent compound gramine, or analogs with different protecting groups (e.g., 7-methoxygramine) introduces significant process risks. The unprotected 7-hydroxyl group is acidic and can interfere with organometallic reagents or require an extra protection/deprotection sequence, increasing step count and reducing overall yield. Alternative protecting groups like a methyl ether necessitate harsh deprotection conditions (e.g., BBr3), which are often incompatible with sensitive functional groups elsewhere in the molecule. The benzyl group's unique susceptibility to mild catalytic hydrogenolysis provides an orthogonal deprotection strategy that is critical for maintaining the integrity of complex intermediates.

Substitution Risk

Gramine (unsubstituted)
Lacks benzyloxy group; reported pharmacological and reactivity profiles may differ significantly, limiting direct substitution.
5-Benzyloxygramine (regioisomer)
Different steric and electronic environment may produce distinct biological activities; may not replicate 7-substituted analog results.

Precursor Suitability: Enables High-Yield Synthesis of Complex Bioactive Scaffolds

7-Benzyloxygramine is a documented precursor for synthesizing 7-substituted tryptamine derivatives and complex D-heteroergolines with potent dopamine agonist activity. In these multi-step syntheses, the benzyl ether protecting group remains stable through various transformations, including reductions and side-chain elaborations. An attempt to perform a similar sequence starting with an unprotected 7-hydroxyindole precursor would risk side reactions at the phenolic hydroxyl group, leading to lower yields and complex purification challenges.

Evidence DimensionProcess Compatibility & Yield
Target Compound DataServes as a stable, protected intermediate in multi-step syntheses of bioactive compounds.
Comparator Or BaselineUnprotected 7-hydroxyindole or 7-hydroxygramine precursors.
Quantified DifferenceQualitatively higher process fidelity and yield by avoiding side reactions associated with the unprotected phenol.
ConditionsMulti-step synthesis of 7-substituted tryptamines and ergoline analogs.

For complex syntheses, starting with this protected intermediate is a more reliable and higher-yielding strategy than protecting the indole in-house or using an unprotected precursor.

Synthesis Yield
Data to verify
80%
vs. typical gramine synthesis 70–85% (substituent-dependent)
Supports reproducibility for scale-up synthesis with specific starting material
Isolated yield from 7-benzyloxyindole; conditions may require optimization

Processability Advantage: Orthogonal Deprotection via Mild Catalytic Hydrogenolysis

The key procurement differentiator for the benzyloxy group is its selective removal under mild catalytic hydrogenation conditions (e.g., H₂, Pd/C), a method that does not affect many other common protecting groups like Boc, Fmoc, or most esters. In contrast, a common alternative like a 7-methoxy group requires harsh, non-selective reagents like boron tribromide (BBr₃) for cleavage. High yields (>90%) are routinely reported for the hydrogenolytic debenzylation of O-benzyl groups in complex molecules, preserving sensitive functionalities.

Evidence DimensionDeprotection Conditions
Target Compound DataCleaved by H₂ with Pd/C catalyst at room temperature and atmospheric pressure.
Comparator Or Baseline7-Methoxygramine (requiring BBr₃) or other alkyl ethers.
Quantified DifferenceEnables mild (RT, 1 atm) and highly selective deprotection vs. harsh, non-selective acidic conditions (e.g., BBr₃ at -75 °C to RT).
ConditionsDeprotection step in a multi-step synthesis.

This allows for planned, selective deprotection in a complex synthesis, a critical process advantage that prevents degradation of the target molecule and simplifies purification.

Yeast Fitness Phenotype
Reported
0.44 ± 0.12 phenotypic correlation
Provides quantitative chemogenomic fingerprint for comparative screening
Observed at 47.50 µM in S. cerevisiae pooled culture screen

Synthesis Compatibility: Stability to Hydride Reducing Agents

The O-benzyl ether of the indole ring is stable to powerful hydride reducing agents like lithium aluminum hydride (LiAlH₄). This is a critical feature for syntheses that require the reduction of other functional groups, such as esters or amides, to alcohols or amines elsewhere in the molecule. For instance, in the synthesis of psilocin prodrugs, a precursor containing an N-protected glyoxylamide failed to be reduced by LiAlH₄, whereas a different strategy avoiding this specific protection was successful. Using 7-Benzyloxygramine allows for such reductions without premature cleavage of the crucial 7-position protecting group, which would not be possible with many ester-based protecting groups.

Evidence DimensionReagent Stability
Target Compound DataStable to LiAlH₄ reduction conditions.
Comparator Or BaselineEster-based protecting groups (e.g., acetate, pivaloate) which are readily cleaved by LiAlH₄.
Quantified DifferenceComplete stability vs. complete cleavage under standard LiAlH₄ reduction conditions (e.g., in THF).
ConditionsReduction of esters, amides, or nitriles in the presence of the protected 7-hydroxyindole core.

This stability provides essential synthetic flexibility, enabling the use of strong, cost-effective reducing agents without compromising the integrity of the core structure.

Purity Grade
Specification review
≥ 99% (Assay)
vs. 95% minimum purity alternative
Higher grade reduces risk of impurity interference in sensitive assays
Purity specification from commercial vendor data; verify per lot
Lipophilicity (XLogP3)
Class-level
3.4
vs. gramine ~1.8 (Δ +1.6)
Increased lipophilicity may support membrane permeability in cell-based assays
Computed property; experimental ADME validation recommended

Multi-Step Synthesis of 7-Substituted Bioactive Tryptamines

This compound is the right choice for synthetic routes requiring the construction of complex side chains on the indole core before the final 7-hydroxyl group is revealed. Its stability to common synthetic reagents ensures the 7-position is protected until the final, selective debenzylation step.

Development of Pharmaceutical Leads with Orthogonal Protecting Group Strategies

In projects where molecules contain multiple protected functional groups (e.g., Boc-protected amines and benzyl-protected hydroxyls), 7-Benzyloxygramine is ideal. The benzyl group can be removed selectively via hydrogenolysis without affecting acid-labile groups like Boc, enabling controlled, stepwise deprotection in the final stages of a synthesis.

Synthesis Requiring Strong Hydride Reduction Steps

When a synthetic plan involves the reduction of an ester to an alcohol or an amide to an amine using strong reducing agents like LiAlH₄, 7-Benzyloxygramine is a suitable precursor. The benzyl ether's stability under these conditions prevents unintended deprotection, which would occur with many alternative protecting groups.

Application Fit Matrix

Application
Selection Property
Validation Focus
7-Substituted indole drug candidate synthesis
Position-specific indole scaffold; synthetic benchmark
Reproducibility of yield and regiochemical purity
Chemogenomic reference for phenotypic screening
Established yeast fitness fingerprint
Phenotypic correlation across compound libraries
High-purity standard for biochemical assays
High-purity reference grade
Impurity profiling and lot-specific assay verification
ADME and lipophilicity-driven design
Elevated computed lipophilicity over parent gramine
Experimental membrane permeability and distribution assays

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

94067-27-3

Explore Compound Types